1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isotopic Labeling Patterns

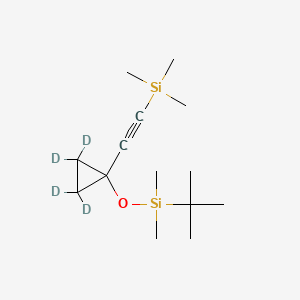

The systematic nomenclature of 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 follows International Union of Pure and Applied Chemistry conventions for complex organometallic compounds with isotopic substitution. The complete International Union of Pure and Applied Chemistry name is tert-butyl-dimethyl-[2,2,3,3-tetradeuterio-1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane, which systematically describes the structural hierarchy and substitution pattern. The Chemical Abstracts Service registry number 1246820-34-7 provides unique identification for this specific deuterated variant.

The isotopic labeling pattern exhibits precise tetradeuterium substitution at the 2,2,3,3-positions of the cyclopropane ring, as indicated by the d4 designation. This selective deuteration pattern is strategically important for mechanistic studies, as it preserves the reactive tertiary carbon center while introducing deuterium at the less reactive methylene positions. The molecular formula C14H24D4OSi2 reflects the specific isotopic composition, with four deuterium atoms replacing hydrogen atoms in the cyclopropane core structure.

The compound incorporates two distinct silyl protective groups with different reactivities and stabilities. The tert-butyldimethylsilyloxy group attached to the tertiary carbon provides robust protection under basic conditions while remaining susceptible to fluoride-mediated deprotection. The trimethylsilyl group protecting the terminal alkyne exhibits greater lability, enabling selective transformations under mild acidic or basic conditions. This orthogonal protection strategy represents a sophisticated design element that facilitates complex synthetic sequences requiring sequential deprotection steps.

Propriétés

IUPAC Name |

tert-butyl-dimethyl-[2,2,3,3-tetradeuterio-1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQJCKDBRXHAPH-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747272 | |

| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl](~2~H_4_)cyclopropyl}oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-34-7 | |

| Record name | tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl](~2~H_4_)cyclopropyl}oxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Simmons-Smith Cyclopropanation with CD₂I₂

The Simmons-Smith reaction is widely used for cyclopropane synthesis. For deuterium incorporation, CD₂I₂ replaces CH₂I₂, ensuring the cyclopropane ring contains four deuterium atoms (two adjacent CD₂ groups).

Procedure :

-

Substrate : Allyl alcohol derivatives (e.g., allyl silyl ethers) are treated with CD₂I₂ (1.2 equiv) and Zn-Cu couple in anhydrous ether at 0°C–RT.

-

Workup : Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (heptane/EtOAc).

Key Data :

Introduction of the Trimethylsilyl-Protected Ethynyl Group

Sonogashira Coupling with Trimethylsilylacetylene

A halogenated cyclopropane intermediate is coupled with trimethylsilylacetylene (TMSA) under Pd catalysis.

Procedure :

-

Substrate : Bromocyclopropane (synthesized via radical bromination of deuterated cyclopropane using NBS/AIBN).

-

Reagents : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), TMSA (1.5 equiv), and Et₃N in THF at 60°C.

-

Workup : Filter through Celite, concentrate, and purify via flash chromatography.

Key Data :

Installation of the TBDMS Protecting Group

Silylation of Cyclopropanol Intermediate

The hydroxyl group on the cyclopropane is protected using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions.

Procedure :

-

Substrate : Deuterated cyclopropanol (from step 2).

-

Reagents : TBDMSCl (1.2 equiv), imidazole (2.0 equiv) in DMF at RT.

-

Workup : Dilute with H₂O, extract with EtOAc, and purify via silica gel chromatography.

Key Data :

Integrated Synthesis Pathway

Stepwise Route :

Optimization Notes :

-

Deuterium Retention : CD₂I₂ must be rigorously anhydrous to prevent H/D exchange.

-

Order of Steps : Silylation before ethynyl introduction avoids desilylation during coupling.

Analytical Characterization

Critical Metrics :

-

NMR Spectroscopy :

Alternative Methods and Limitations

Hydrogen-Borrowing Catalysis

A newer approach uses iridium catalysts to form cyclopropanes from alcohols and ketones, but deuterium incorporation remains challenging.

Analyse Des Réactions Chimiques

Types of Reactions

1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the silyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

Biology: Employed in studies involving metabolic pathways and enzyme mechanisms, where deuterium labeling helps trace molecular transformations.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that may exhibit improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance product performance.

Mécanisme D'action

The mechanism by which 1-(tert-Butyldimethylsilyloxy)-1-(2’-trimethylsilyl)ethynyl-cyclopropane-d4 exerts its effects depends on the specific application. In general, the presence of deuterium can alter reaction kinetics and stability, leading to different outcomes compared to non-deuterated compounds. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological studies or reaction intermediates in chemical synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogs

Non-Deuterated Analogs

The non-deuterated counterpart, 1-(tert-butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane, lacks isotopic labeling. Key differences include:

- Reactivity : The deuterated version exhibits reduced reaction rates in proton-sensitive reactions (e.g., acid-catalyzed hydrolysis) due to the kinetic isotope effect.

- Analytical Utility : The -d4 substitution simplifies NMR interpretation by eliminating proton signals at deuterated positions.

- Stability : Deuterated compounds often show enhanced metabolic stability in biological studies.

Silyl Group Variants

Replacing TBS or TMS with other silyl groups alters physicochemical properties:

| Silyl Group | Steric Bulk | Stability (Acidic Conditions) | Solubility |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | High | Moderate | Low |

| Trimethylsilyl (TMS) | Low | Low | Moderate |

| Triisopropylsilyl (TIPS) | Very High | High | Very Low |

- TBS vs. TIPS : TBS offers a balance between stability and steric accessibility, whereas TIPS provides superior acid resistance but limits reaction efficiency in sterically crowded environments.

- TMS vs. TES (Triethylsilyl) : TMS is more labile under mild acidic conditions compared to TES, which may be preferred for stepwise deprotection strategies.

Ethynyl-Substituted Cyclopropane Derivatives

Compounds with alternative substituents (e.g., methyl, phenyl) on the cyclopropane ring exhibit distinct behaviors:

- Steric Effects : Bulky substituents (e.g., phenyl) increase ring strain, accelerating ring-opening reactions.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) polarize the cyclopropane ring, enhancing electrophilic reactivity.

Handling and Regulatory Considerations

The deuterated compound shares regulatory challenges with its non-deuterated analogs, including:

- Controlled Status : Requires permits or BSL certification for transport and storage .

- Shelf Life: Short shelf life due to sensitivity to moisture and light; deuterated versions may degrade faster than non-labeled analogs .

- Synthesis : Made-to-order production to mitigate stability issues, with lead times varying based on deuterium incorporation complexity .

Activité Biologique

1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 is a complex organic compound notable for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

The compound's molecular formula is , featuring a cyclopropane moiety and multiple silyl groups that enhance its lipophilicity and stability. The presence of these functional groups may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. The trimethylsilyl groups may facilitate membrane permeability, allowing the compound to exert effects on intracellular targets. Additionally, the ethynyl group is known for its role in modulating signaling pathways associated with cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Analogous compounds have shown efficacy in inhibiting tumor cell growth.

- Antiviral Properties : Some derivatives have demonstrated activity against viral infections.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antiviral | Reduction in viral load | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Mechanistic Insights

| Mechanism | Description | Reference |

|---|---|---|

| Membrane Permeability | Enhanced by silyl groups facilitating uptake | |

| Signal Modulation | Interaction with pathways regulating apoptosis |

Case Studies

-

Antitumor Activity in Cell Lines :

A study evaluated the cytotoxic effects of various cyclopropane derivatives, including this compound, on B16 melanoma cells. Results indicated that the compound exhibited submicromolar cytotoxicity, suggesting potential as an anticancer agent. The study emphasized the importance of stereochemistry in enhancing biological activity . -

Neuroprotective Effects :

Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress-induced neuronal damage. Findings revealed that these compounds could significantly reduce cell death and promote survival in neuronal cultures exposed to harmful agents . -

Antiviral Efficacy :

Research into antiviral applications highlighted that derivatives similar to this compound showed promising results against specific viral strains, indicating a potential therapeutic avenue for infectious diseases .

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4?

- Methodological Answer : Synthesis typically involves sequential silylation and cyclopropanation steps. The tert-butyldimethylsilyl (TBS) and trimethylsilyl (TMS) groups are introduced using silyl chlorides (e.g., tert-butyldimethylsilyl chloride) under anhydrous conditions. For the deuterated (d4) variant, deuterated starting materials (e.g., D4-cyclopropane precursors) or isotope exchange methods are employed. Reaction optimization (e.g., temperature control at 0–25°C, inert atmosphere) is critical to minimize side reactions like premature desilylation .

Q. How is the structural integrity and isotopic purity of this compound validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H) confirms the presence of deuterium at specific positions. High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic distribution (e.g., +4 Da shift for d4). Isotopic purity (>98%) is quantified via gas chromatography-mass spectrometry (GC-MS) with comparison to non-deuterated analogs .

Q. What are the stability profiles under laboratory storage conditions?

- Methodological Answer : The compound is hygroscopic and sensitive to protic solvents. Storage under inert gas (argon or nitrogen) at room temperature in anhydrous solvents (e.g., dry acetonitrile or toluene) prevents degradation. Long-term stability tests (≥6 months) show <5% decomposition when stored in amber vials with molecular sieves .

Advanced Questions

Q. How does the deuterated form enhance mechanistic studies in cyclopropane ring-opening reactions?

- Methodological Answer : The d4 isotope allows tracking of kinetic isotope effects (KIEs) in ring-opening reactions (e.g., acid-catalyzed or thermal decomposition). For example, deuterium labeling at cyclopropane positions slows reaction rates, enabling precise measurement of activation energies via Arrhenius plots. This is critical for distinguishing concerted vs. stepwise mechanisms .

Q. What role does this compound play in synthesizing isotopically labeled polymers or probes?

- Methodological Answer : The ethynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to incorporate deuterated tags into polymers or biomolecules. The TBS/TMS groups act as protective moieties, which can be selectively removed under mild conditions (e.g., tetrabutylammonium fluoride) post-functionalization .

Q. How are side reactions involving silyl ether cleavage mitigated during derivatization?

- Methodological Answer : Acidic or fluoride-mediated desilylation is minimized by using buffered conditions (e.g., NH4Ac/MeOH) during derivatization. Solid-phase extraction (SPE) with polystyrene divinylbenzene columns isolates the target compound from silylated byproducts. Derivatizing agents like MtBSTFA are added in stoichiometric excess to ensure complete reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.